REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[NH:8][N:7]=[CH:6][C:5]=1[CH3:9].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl>C1COCC1>[I:3][C:4]1[N:8]([CH2:15][O:14][CH2:13][CH2:12][Si:11]([CH3:18])([CH3:17])[CH3:10])[N:7]=[CH:6][C:5]=1[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=NN1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=NN1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with a small amount of water
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (200 mL) and water (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with by silica gel column chromatography (hexanes:EtOAc, 10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=NN1COCC[Si](C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |